molecular formula C15H22N2O6S B248384 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B248384
M. Wt: 358.4 g/mol
InChI Key: YOWFGWSLGPOEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is thought to modulate the activity of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a selective agonist for serotonin receptors, which makes it useful for studying the effects of serotonin on the brain. However, 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a psychoactive drug, which can make it difficult to separate its therapeutic effects from its hallucinogenic effects.

Future Directions

There are several future directions for the study of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of research is the development of new compounds that are more selective agonists for serotonin receptors. This could lead to the development of more effective treatments for anxiety and depression. Another area of research is the study of the long-term effects of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the brain. This could help to better understand the mechanisms of action of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and could lead to the development of new treatments for neurological disorders.

Synthesis Methods

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is synthesized by the reaction of 1-methylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methanesulfonyl chloride to form 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.

Scientific Research Applications

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential to treat neuropathic pain and as an anti-inflammatory agent.

properties

Product Name

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Molecular Formula

C15H22N2O6S

Molecular Weight

358.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C15H22N2O6S/c1-21-12-9-11(10-13(22-2)14(12)23-3)15(18)16-5-7-17(8-6-16)24(4,19)20/h9-10H,5-8H2,1-4H3

InChI Key

YOWFGWSLGPOEPA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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